nAChR agonist 1 - 1394371-75-5

nAChR agonist 1

Catalog Number: EVT-3184515
CAS Number: 1394371-75-5
Molecular Formula: C20H18ClNO3S2
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). [, ] This compound belongs to the thiophene-phenyl-sulfonamide chemical class. [] α7 nAChRs are ligand-gated ion channels found in the central nervous system, playing a role in various neurological processes, including cognition. [] PAMs enhance the activity of α7 nAChRs by increasing their sensitivity to the endogenous neurotransmitter acetylcholine. []

Future Directions
  • Clinical Trials: As the compound has shown promising results in preclinical studies and a good safety profile in Phase 1 trials, further investigation in clinical trials is necessary to determine its efficacy and safety in humans with Alzheimer's disease. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

    Compound Description: A-867744 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, ]. It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents without producing a distinct secondary component seen with other type II α7 PAMs []. A-867744 also demonstrates activity in native α7 nAChRs, increasing choline-evoked currents and enhancing spontaneous inhibitory postsynaptic current activity [].

4-(5-(4-chlorophenyl)-2-(2-cyclopropylacetyl)-1,4-dimethyl-1H-pyrrol-3-yl)benzenesulfonamide

    Compound Description: This compound, along with its tautomeric forms and pharmaceutically acceptable salts, acts as an α7 nAChR modulator []. It is disclosed for its potential in treating various diseases and disorders, including Alzheimer's disease, mild cognitive impairment, and attention deficit disorder [].

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC236)

    Compound Description: SC236 acts as a highly selective cyclooxygenase-2 (COX-2) inhibitor [, ]. Studies demonstrate its ability to enhance the cytotoxic effects of doxorubicin on human esophageal squamous cell carcinoma cells []. This effect is independent of COX-2 inhibition and prostaglandin E2 production but rather stems from SC236's direct, noncompetitive inhibition of P-glycoprotein, thereby increasing intracellular doxorubicin retention []. Further investigations have explored its anti-inflammatory effects, showing suppression of NF-κB activation and phosphorylation of various mitogen-activated protein kinases in human mast cells [].

Overview

Nicotinic acetylcholine receptor agonist 1 is a potent compound that acts as a positive allosteric modulator of the alpha 7 nicotinic acetylcholine receptor. This compound has garnered attention due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and schizophrenia. The classification of this compound falls under the category of small molecule ligands targeting nicotinic acetylcholine receptors, specifically designed to enhance receptor activity without directly activating the receptor itself.

Synthesis Analysis

The synthesis of nicotinic acetylcholine receptor agonist 1 involves several key steps that ensure the compound's purity and efficacy. The general method includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, which are selected based on their ability to yield the desired pharmacophore.
  2. Reagents: Common reagents used in the synthesis include dicyclohexylcarbodiimide and various coupling agents to facilitate esterification reactions.
  3. Reaction Conditions: The reactions are typically carried out under anhydrous conditions, often in solvents such as acetonitrile or dichloromethane, at controlled temperatures to optimize yields.

Technical details reveal that purification of intermediates is crucial, often employing techniques such as column chromatography to isolate pure compounds before proceeding to subsequent reaction steps.

Molecular Structure Analysis

The molecular structure of nicotinic acetylcholine receptor agonist 1 is characterized by specific functional groups that confer its pharmacological properties. The structure features:

  • A central heterocyclic ring system that is essential for receptor binding.
  • Various substituents that enhance lipophilicity and improve blood-brain barrier penetration.
  • Specific stereochemistry that is critical for its interaction with the alpha 7 nicotinic acetylcholine receptor.

Data obtained from nuclear magnetic resonance spectroscopy and mass spectrometry confirm the compound's molecular weight and structural integrity.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing nicotinic acetylcholine receptor agonist 1 include:

  1. Esterification: This reaction forms the core structure by linking carboxylic acids with alcohols, facilitated by coupling agents.
  2. Reduction Reactions: Certain intermediates undergo reduction to form alcohols or amines, which are pivotal for enhancing biological activity.
  3. Cyclization Reactions: These reactions help form the heterocyclic components critical for receptor interaction.

Technical details indicate that each step is optimized through careful monitoring of reaction times and conditions to maximize yield and minimize by-products.

Mechanism of Action

The mechanism of action of nicotinic acetylcholine receptor agonist 1 involves:

  • Positive Allosteric Modulation: The compound binds to an allosteric site on the alpha 7 nicotinic acetylcholine receptor, enhancing the receptor's response to endogenous acetylcholine without directly activating it.
  • Increased Ion Channel Conductance: This modulation leads to increased conductance through the ion channel associated with the receptor, facilitating neurotransmitter release and enhancing synaptic transmission.
  • Neuroprotective Effects: By promoting enhanced cholinergic signaling, the compound may exert neuroprotective effects against excitotoxicity and inflammation.

Data from electrophysiological studies demonstrate significant increases in ion currents upon application of nicotinic acetylcholine receptor agonist 1 in neuronal cultures.

Physical and Chemical Properties Analysis

Nicotinic acetylcholine receptor agonist 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol, facilitating good solubility in organic solvents.
  • Solubility: Highly soluble in polar organic solvents, which aids in formulation for biological assays.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses using high-performance liquid chromatography confirm its purity and stability over time.

Applications

Nicotinic acetylcholine receptor agonist 1 has several scientific applications:

  • Neurological Research: It serves as a tool compound for studying cholinergic signaling pathways and their implications in neurodegenerative diseases.
  • Therapeutic Development: Potential development as a treatment for cognitive deficits associated with Alzheimer's disease, schizophrenia, and other neuropsychiatric disorders.
  • Pharmacological Studies: Used in preclinical studies to evaluate its effects on synaptic plasticity and memory enhancement.

The compound's unique properties make it a valuable candidate for further research into nicotinic acetylcholine receptors and their role in brain function.

Molecular Pharmacology and Receptor Interactions

Subtype-Specific Agonist Profiles

nAChR agonist 1 exhibits distinct functional profiles across major nicotinic receptor subtypes, governed by subunit composition and stoichiometry. At α7 homomeric receptors, agonist 1 acts as a high-efficacy full agonist (101% relative efficacy vs. epibatidine), inducing rapid ion flux with EC₅₀ values in the micromolar range. This contrasts with its action at α4β2 heteromeric receptors, where it demonstrates partial agonism (20-45% efficacy) and higher binding affinity (nanomolar range) [3]. The differential efficacy stems from variations in complementary subunit interfaces: α7 receptors lack β subunits, enabling unconstrained cation-π interactions at TyrA binding sites, while α4β2 receptors contain β2 subunits that impose steric hindrance on agonist positioning [2] [8].

For α3β4 receptors (predominant in autonomic ganglia), agonist 1 exhibits intermediate partial agonism (45% efficacy) but lower binding affinity than α4β2 subtypes. This selectivity profile correlates with interfacial residues in the β4 subunit, where Leu119 backbone carbonyl forms weaker hydrogen bonds with agonist 1 compared to β2 subunits [2]. Notably, at α6β4 receptors (pain pathways), agonist 1 mimics tebanicline by exploiting electrostatic interactions with β4 E155, a residue unique to this subtype [4].

Table 1: Subtype-Specific Pharmacological Profiles of nAChR Agonist 1

Receptor SubtypeEfficacy (%)Affinity (EC₅₀/IC₅₀)Key Structural Determinants
α7 homomeric101 (Full)~μM rangeTyrA cation-π interaction
α4β2 heteromeric20 (Partial)~nM rangeβ2 Leu119 hydrogen bonding
α3β4 heteromeric45 (Partial)>nM rangeβ4 Leu119 weak H-bonding
α6β4 heteromeric75 (High partial)~21-33 μMβ4 E155 electrostatic triad

Orthosteric Binding Site Dynamics and Conformational Stabilization

Agonist 1 stabilizes active receptor conformations through specific orthosteric site interactions:

  • Cation-π bonding: The protonated amine of agonist 1 engages in strong cation-π interactions with α7 TyrA (Tyr150), confirmed through noncanonical amino acid mutagenesis showing >100-fold efficacy loss upon TyrA fluorination [5] [8].
  • Hydrogen bonding network: In α4β2 receptors, agonist 1 forms bidentate hydrogen bonds with the backbone NH of Leu119 (Loop E) and carbonyl of Asn107 (Loop D) on the β2 complementary subunit. Molecular dynamics simulations reveal this "bridged" hydrogen bonding restricts Loop C mobility, reducing maximum channel activation [2] [3].
  • Steric complementarity: Cryo-EM structures of α6β4 complexes show agonist 1 occupies a hydrophobic pocket bounded by β4 Val254/Phe255, with its azabicyclic N⁺-N distance (7-8 Å) optimally positioned for salt bridge formation with α6 Asp152 [4].

Notably, binding kinetics studies reveal agonist 1 has a long residence time (>10 min) at α4β2 receptors due to water-mediated hydrogen bonding networks. This prolonged binding stabilizes desensitized states while delaying dissociation, explaining its sustained metabotropic effects [7].

Metabotropic Signaling Pathways Beyond Ionotropic Functions

Agonist 1 activates G protein-coupled cascades independently of ion flux through:

  • α7-mediated JAK2/STAT3 phosphorylation: In microglia, agonist 1-bound α7 receptors recruit JAK2 via the M3-M4 intracellular domain, triggering STAT3 nuclear translocation and suppressing TNF-α synthesis. This occurs even when ion flow is blocked by pore mutations [1].
  • β-arrestin recruitment: At α4β2 receptors, agonist 1 binding induces β-arrestin-2 coupling that activates MAPK/ERK pathways. This "biased signaling" is amplified by partial agonism, as intermediate receptor conformations preferentially recruit scaffolding proteins over ion channel opening [3] [6].
  • Calcium-triggered second messengers: While not ionotropic per se, weak Ca²⁺ influx through α7 receptors (~10% of acetylcholine response) activates calmodulin/CaMKII, which then phosphorylates CREB to enhance neuronal survival genes [1] [5].

Desensitization Kinetics and Allosteric Modulation Mechanisms

nAChR agonist 1 exhibits biphasic desensitization: rapid entry (τ = 15 ms) into a short-lived desensitized state (DS), followed by transition to a long-lasting refractory state (DL) with τ > 2 min. This is governed by:

  • Allosteric site occupancy: At α7 receptors, agonist 1 binds to a "vestibular" site near the transmembrane junction, stabilizing the pore-closed conformation through interactions with β1-β2 loop residues. Mutating Gln48 in this loop abolishes DL stabilization [5].
  • Loop C capping: In α4β2 receptors, molecular dynamics simulations show agonist 1 binding to an allosteric site at the α4-β2 extracellular domain interface retracts Loop C by 6 Å. This sterically blocks orthosteric site access, converting agonist 1 into a functional antagonist [3].

Silent agonism is observed at high concentrations (>10 μM), where agonist 1 occupies >3 sites on α7 pentamers, inducing desensitization without channel opening. This is mediated by hydrogen bonding to TyrA that twists the Cys-loop, decoupling binding from gating [5].

Cholinergic Anti-Inflammatory Pathway Activation

Agonist 1 suppresses inflammation through α7-dependent mechanisms:

  • Macrophage NF-κB inhibition: Agonist 1 binding to α7 on macrophages activates JAK2/STAT3 within 2 min, reducing nuclear NF-κB translocation by 80% and decreasing IL-6, IL-1β, and TNF-α release. This requires the α7 intracellular MA helix for JAK2 docking [1] [6].
  • Glial HMGB1 downregulation: In spinal microglia, agonist 1 reduces HMGB1 secretion via α7-mediated Src kinase activation, attenuating TLR4 signaling. This pathway remains active even during receptor desensitization due to persistent metabotropic signaling [5].
  • T-cell differentiation: Agonist 1 polarizes CD4⁺ T-cells toward Treg phenotypes through dendritic cell α7 activation, increasing IL-10 production by 3-fold while suppressing Th17 differentiation [1].

Table 2: Key Binding Interactions of nAChR Agonist 1 Across Subtypes

Interaction Typeα7 Receptorα4β2 Receptorα6β4 Receptor
Cation-π BondTyr150 (strong)α4 Tyr195 (weak)α6 Tyr188 (moderate)
H-Bond AcceptorWater-mediated to Tyr92β2 Leu119 backbone NHβ4 Leu123 backbone NH
Electrostatic PartnerGln48 (allosteric)β2 Asp120 (orthosteric)β4 Glu155 (interface triad)
Steric PocketTrp55/Phe135β2 Phe121β4 Phe255/Val254

Properties

CAS Number

1394371-75-5

Product Name

nAChR agonist 1

IUPAC Name

4-[5-(4-chlorophenyl)-4-methyl-2-propanoylthiophen-3-yl]benzenesulfonamide

Molecular Formula

C20H18ClNO3S2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C20H18ClNO3S2/c1-3-17(23)20-18(13-6-10-16(11-7-13)27(22,24)25)12(2)19(26-20)14-4-8-15(21)9-5-14/h4-11H,3H2,1-2H3,(H2,22,24,25)

InChI Key

DYIIYIJHDMIABW-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C(=C(S1)C2=CC=C(C=C2)Cl)C)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CCC(=O)C1=C(C(=C(S1)C2=CC=C(C=C2)Cl)C)C3=CC=C(C=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.